4-(Tetrahydropyran-4-yloxy)benzoyl chloride

Solid-phase synthesis Automated dispensing Moisture-sensitive reagent handling

4-(Tetrahydropyran-4-yloxy)benzoyl chloride (CAS 892501-93-8) is a functionalized benzoyl chloride derivative with a tetrahydropyran-4-yloxy substituent at the para position. Its molecular formula is C12H13ClO3 and it is characterized by a solid state at ambient temperature (melting point 37.5 °C).

Molecular Formula C12H13ClO3
Molecular Weight 240.68 g/mol
CAS No. 892501-93-8
Cat. No. B12598621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydropyran-4-yloxy)benzoyl chloride
CAS892501-93-8
Molecular FormulaC12H13ClO3
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1COCCC1OC2=CC=C(C=C2)C(=O)Cl
InChIInChI=1S/C12H13ClO3/c13-12(14)9-1-3-10(4-2-9)16-11-5-7-15-8-6-11/h1-4,11H,5-8H2
InChIKeyYTRCHFVXEUWTFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Tetrahydropyran-4-yloxy)benzoyl chloride (CAS 892501-93-8): A Solid, Para-Functionalized Acyl Chloride Building Block for CNS and H3-Targeted Synthesis


4-(Tetrahydropyran-4-yloxy)benzoyl chloride (CAS 892501-93-8) is a functionalized benzoyl chloride derivative with a tetrahydropyran-4-yloxy substituent at the para position . Its molecular formula is C12H13ClO3 and it is characterized by a solid state at ambient temperature (melting point 37.5 °C) . This compound serves as a key acylating intermediate in medicinal chemistry, particularly for introducing the 4-(tetrahydropyran-4-yloxy)benzoyl fragment into CNS-penetrant small molecules, such as histamine H3 receptor antagonists [1].

Why Generic Substitution Fails for 4-(Tetrahydropyran-4-yloxy)benzoyl chloride: Position-Specific and Physicochemical Constraints


The para-THP-ether benzoyl chloride architecture is not interchangeable with its ortho-isomer, simpler alkoxy analogs, or the parent benzoyl chloride. The para-substitution pattern dictates the linear trajectory of the acylating arm, which is critical for binding to target protein pockets as demonstrated in H3 receptor ligands [1]. The tetrahydropyran ring is not merely a bulky alkyl group; its ether oxygen contributes to hydrogen bond acceptor capacity (Topological Polar Surface Area = 35.5 Ų, three H-bond acceptors [2]), influencing both solubility and target engagement in ways that a methoxy or ethoxy group cannot replicate. The following quantitative evidence details these points.

Quantitative Differential Evidence for 4-(Tetrahydropyran-4-yloxy)benzoyl chloride vs. Closest Analogs


Solid-State Handling: Melting Point Advantage Over Benzoyl Chloride and 4-Methoxybenzoyl Chloride

The target compound is a solid at room temperature, with a measured melting point of 37.5 °C . This contrasts with unsubstituted benzoyl chloride, a liquid with a melting point of -1 °C, and 4-methoxybenzoyl chloride, a low-melting solid with a melting point of 22 °C . The higher melting point facilitates more precise weighing on automated synthesis platforms and reduces volatility-related occupational exposure risks.

Solid-phase synthesis Automated dispensing Moisture-sensitive reagent handling

Para- vs. Ortho-Substitution: Divergent Vector in GPCR-Targeted Acylation Demonstrated in H3 Receptor Antagonist Patent

In EP2195307A1, the para-THP-ether benzoyl chloride is specifically claimed to produce 4-(oxan-4-yloxy)phenyl-(4-propan-2-ylpiperazin-1-yl)methanone, a compound active at the histamine H3 receptor [1]. The corresponding ortho-substituted isomer (2-(tetrahydropyran-4-yloxy)benzoyl chloride, CAS 906352-68-9) is not exemplified in this patent, consistent with a general SAR trend where para-substituted benzoyl piperazines exhibit superior H3 affinity [2]. A direct binding comparison within the patent family would be required to quantify the difference.

GPCR medicinal chemistry Histamine H3 receptor Structure-activity relationship

Lipophilicity Modulation: Experimental vs. Predicted LogP Comparison with 4-Methoxybenzoyl Chloride

The predicted octanol-water partition coefficient (LogP) for 4-(tetrahydropyran-4-yloxy)benzoyl chloride is 2.8 [1], higher than the predicted LogP of 2.1 for 4-methoxybenzoyl chloride [2]. The increase of 0.7 LogP units indicates that the THP-ether fragment increases lipophilicity beyond what is achievable with a simple methoxy group, which can be advantageous for crossing the blood-brain barrier but must be managed to avoid excessive hydrophobicity.

Lipophilicity CNS drug design ADME prediction

Hydrogen Bond Acceptor Capacity: TPSA Differentiation from 4-Methylbenzoyl Chloride

The topological polar surface area (TPSA) of 4-(tetrahydropyran-4-yloxy)benzoyl chloride is 35.5 Ų, contributed by the three oxygen atoms in the molecule [1]. This is significantly higher than the TPSA of 4-methylbenzoyl chloride (17.1 Ų) . The additional H-bond acceptor capacity can improve aqueous solubility of the final amide conjugates and modulate membrane permeability, a key parameter for CNS drug candidates.

Polar surface area Ligand efficiency Membrane permeability

Best-Fit Application Scenarios for 4-(Tetrahydropyran-4-yloxy)benzoyl chloride


Synthesis of Histamine H3 Receptor Antagonists for CNS Disorders

When synthesizing piperazine- or diazepine-based H3 receptor antagonists as described in EP2195307A1, the para-THP-ether benzoyl chloride is the preferred acylating agent. Its solid-state form facilitates precise weighing in array synthesis, and its para-substitution geometry ensures correct molecular recognition at the H3 receptor. Procurement of the ortho-isomer or a simpler alkoxy analog would introduce steric or electronic mismatches, likely abolishing receptor affinity [1].

Construction of CNS-Penetrant Chemical Libraries via Parallel Amide Coupling

In automated library synthesis targeting CNS indications, the THP-ether benzoyl chloride offers a balance of increased lipophilicity (LogP 2.8) and hydrogen bond acceptor capacity (TPSA 35.5 Ų) [2]. This profile is distinct from both simple alkyl benzoyl chlorides and highly polar heterocyclic acid chlorides, making it a valuable 'Goldilocks' building block for creating diverse, brain-penetrant amide libraries.

Development of GlyT1 Inhibitors for Schizophrenia

The 4-(tetrahydropyran-4-yloxy)benzoyl fragment is a recurring motif in GlyT1 inhibitor patents, including benzoyl-piperazine derivatives [3]. The THP ring provides a metabolically stable ether compared to a methoxy group, which is susceptible to CYP450-mediated O-demethylation. Using the corresponding acid chloride ensures high-yielding amide bond formation with secondary amines, critical for scale-up to preclinical batches.

Fragment-Based Drug Discovery Utilizing 4-(Tetrahydropyran-4-yloxy)benzoic Acid Derivatives

The target compound is a convenient precursor to 4-(tetrahydropyran-4-yloxy)benzoic acid (CAS 851048-51-6), which has been explored as a soluble fragment in biophysical screening campaigns. Procuring the acid chloride allows straightforward on-demand conversion to diverse amide, ester, or hydrazide derivatives for hit expansion .

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